REACTION_CXSMILES
|
[OH-].[Na+].[I-:3].[Na+].[OH:5][C:6]1[C:7]([C:16]([OH:18])=[O:17])=[CH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2.Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>CO>[OH:5][C:6]1[C:7]([C:16]([OH:18])=[O:17])=[CH:8][C:9]2[C:14]([C:15]=1[I:3])=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:0.1,2.3,5.6,7.8.9|
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
sodium thiosulfate
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred until the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitate was transferred to a round-bottomed flask
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (70 mL)
|
Type
|
CONCENTRATION
|
Details
|
toluene (100 mL), concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in methanol (70 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved again in methanol (70 mL)
|
Type
|
CONCENTRATION
|
Details
|
toluene (100 mL) and concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1I)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |